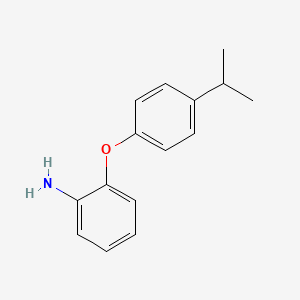

2-(4-Isopropylphenoxy)aniline

説明

2-(4-Isopropylphenoxy)aniline is an aromatic amine derivative characterized by a central aniline group (NH₂-substituted benzene) linked via an ether bridge to a 4-isopropylphenyl group. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.30 g/mol. The compound’s structure combines the reactivity of aniline with the steric and electronic effects of the isopropylphenoxy substituent, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Key identifiers include:

- IUPAC Name: 2-[(4-Propan-2-ylphenoxy)]aniline

The compound’s synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where 4-isopropylphenol reacts with a halogenated aniline derivative.

特性

IUPAC Name |

2-(4-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLGUIZJNDRKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(4-Isopropylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-isopropylphenol with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using palladium-catalyzed coupling reactions such as the Suzuki–Miyaura coupling . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product .

化学反応の分析

2-(4-Isopropylphenoxy)aniline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.

科学的研究の応用

2-(4-Isopropylphenoxy)aniline has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

作用機序

The mechanism of action of 2-(4-Isopropylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional analogs of 2-(4-isopropylphenoxy)aniline vary in substituents, linker chains, and electronic properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Electron-Donating Groups: Compounds like this compound and its methylated derivatives (e.g., 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline) exhibit enhanced stability for electrophilic substitutions due to alkyl groups . Electron-Withdrawing Groups: The heptafluoroisopropyl group in 2-Methyl-4-heptafluoroisopropylaniline increases electrophilicity, making it suitable for high-performance polymers .

Analytical Characterization: Related compounds (e.g., Despropionyl 4-Methoxyfentanyl) were analyzed via GC-MS, FTIR-ATR, and HPLC-TOF, methods applicable to verifying the purity and structure of this compound derivatives .

Commercial Availability: Derivatives like N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine are sold at $284/500 mg, indicating their niche but high-value applications .

生物活性

2-(4-Isopropylphenoxy)aniline is an organic compound characterized by its unique molecular structure, which includes a phenoxy group attached to an aniline structure with an isopropyl substituent at the para position of the phenyl ring. Its molecular formula is with a molecular weight of 227.30 g/mol. This compound exhibits potential biological activities due to its aromatic nature and the presence of ether and amine functional groups.

Potential Applications

While direct studies on the biological activity of this compound are scarce, its structural analogs have been investigated for various pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structural features have shown potential antimicrobial properties.

- Anti-inflammatory Effects : Some derivatives are explored for their ability to inhibit inflammatory pathways.

- Cancer Therapy : Related compounds have been evaluated for their efficacy in targeting cancer cells.

Comparative Studies

A comparative analysis with structurally similar compounds reveals insights into the potential biological activity of this compound. The following table summarizes some key analogs and their notable features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Isopropylaniline | Contains an isopropyl group; simpler structure. | |

| 4-(2-Isopropylphenoxy)aniline | Similar phenoxy structure but different positioning. | |

| 3-Chloro-4-(2-isopropylphenoxy)aniline | Contains chlorine; alters reactivity and properties. |

Case Studies

- Antimalarial Activity : A study identified novel fatty acid biosynthesis inhibitors that share structural characteristics with compounds related to this compound. These inhibitors demonstrated effective action against multiple stages of malaria parasites, indicating a potential pathway for further exploration in similar compounds .

- Inflammation and Cancer Research : Research on diarylmethylisoxazole derivatives has shown promise in targeting inflammatory pathways and cancer cell growth. These studies highlight the importance of exploring structurally related compounds for their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。